molecular formula C12H8ClFO2 B6381008 2-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% CAS No. 1261919-57-6

2-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%

Cat. No. B6381008
CAS RN: 1261919-57-6
M. Wt: 238.64 g/mol
InChI Key: AFWYEHVTQXXMRZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%, is an aromatic compound that is used in a variety of scientific applications, including synthesis, research, and lab experiments. It is a white crystalline solid with a molecular weight of 214.59 g/mol and a melting point of approximately 166°C. 2-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%, is a versatile compound that has been studied extensively and is used in a wide range of applications.

Mechanism of Action

2-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%, is believed to act as a pro-drug in the body. It is rapidly metabolized by enzymes in the liver to form a reactive intermediate, which is then further metabolized to form the active compound. This active compound is then believed to interact with various cellular targets, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
2-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%, has been studied extensively and is known to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been shown to have antioxidant, antidiabetic, and anti-cancer properties. It has also been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%, is a versatile compound that is well-suited for use in lab experiments. It is relatively easy to synthesize and is inexpensive. Additionally, it is stable and has a low toxicity. However, it is not suitable for use in high-temperature experiments due to its low melting point.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%. It could be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used in the synthesis of fluorescent probes for imaging and sensing applications. Finally, it could be used in the synthesis of complex molecules for drug discovery and development.

Synthesis Methods

2-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%, is synthesized using a two-step process. In the first step, 4-fluoro-2-hydroxybenzaldehyde is reacted with sodium nitrite in the presence of sulfuric acid to form 4-fluoro-2-hydroxybenzonitrile. In the second step, 4-fluoro-2-hydroxybenzonitrile is reacted with chloroacetic acid in the presence of pyridine to form 2-chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%.

Scientific Research Applications

2-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%, has been studied extensively and is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of fluorescent probes for imaging and sensing applications. In addition, 2-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%, has been used in the synthesis of complex molecules for drug discovery and development.

properties

IUPAC Name

2-chloro-5-(4-fluoro-2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c13-10-4-1-7(5-12(10)16)9-3-2-8(14)6-11(9)15/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWYEHVTQXXMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685914
Record name 4'-Chloro-4-fluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol

CAS RN

1261919-57-6
Record name 4'-Chloro-4-fluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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